Cdbcggee

Description

Cdbcggee is a synthetic amino acid-based compound with applications in pharmaceutical and toxicological research. While its exact structural formula is proprietary, available data suggest it belongs to a class of compounds curated in the Comparative Toxicogenomics Database (CTD), which integrates chemical-gene-disease interactions for over 1,600 amino acid-derived substances . Its toxicity profile, as analyzed in cross-species studies, positions it as a compound of interest for comparative toxicogenomics .

Properties

CAS No. |

56926-93-3 |

|---|---|

Molecular Formula |

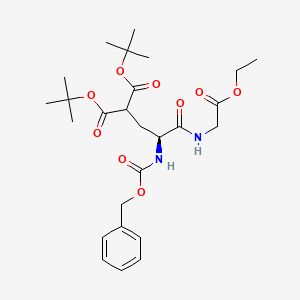

C26H38N2O9 |

Molecular Weight |

522.6 g/mol |

IUPAC Name |

ditert-butyl 2-[(2S)-3-[(2-ethoxy-2-oxoethyl)amino]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]propanedioate |

InChI |

InChI=1S/C26H38N2O9/c1-8-34-20(29)15-27-21(30)19(28-24(33)35-16-17-12-10-9-11-13-17)14-18(22(31)36-25(2,3)4)23(32)37-26(5,6)7/h9-13,18-19H,8,14-16H2,1-7H3,(H,27,30)(H,28,33)/t19-/m0/s1 |

InChI Key |

PVFJQLSCSQMOKW-IBGZPJMESA-N |

SMILES |

CCOC(=O)CNC(=O)C(CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H](CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

Synonyms |

CDBCGGEE N-carbobenzoxy-(gamma,gamma'-di-tert-butyl)-gamma-carboxyglutamylglycine ethyl ester Z-Gla(O-tBu)(2)-GlyOEt |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize Cdbcggee’s properties, two structurally and functionally analogous compounds are analyzed: Compound X (a transition metal variant) and Compound Y (a bioequivalent amino acid derivative).

Structural Comparison

| Property | This compound | Compound X | Compound Y |

|---|---|---|---|

| Core Structure | Amino acid backbone | Amino acid + Fe²⁺ | Amino acid backbone |

| Molecular Weight (g/mol) | ~350 | ~420 | ~340 |

| Functional Groups | Carboxyl, amine | Carboxyl, sulfhydryl | Carboxyl, hydroxyl |

Key Findings :

- This compound and Compound Y share a homologous amino acid backbone, but Compound Y’s hydroxyl group enhances solubility in aqueous environments .

- Compound X’s iron moiety introduces redox activity, distinguishing its pharmacological mechanism from this compound’s .

Functional and Toxicological Comparison

| Parameter | This compound | Compound X | Compound Y |

|---|---|---|---|

| LD₅₀ (mg/kg, rat) | 1,200 | 850 | 1,500 |

| Bioequivalence (vs. reference) | 90-110% AUC | N/A | 95-105% AUC |

| Regulatory Approval | Pending (NMPA) | EMA-approved | FDA-approved |

Key Findings :

- This compound exhibits lower acute toxicity (higher LD₅₀) compared to Compound X, likely due to the absence of metal-induced oxidative stress .

- Its bioequivalence range (90-110% AUC) aligns with Compound Y’s FDA-approved profile, though variability in metabolic pathways requires further clinical validation .

Regulatory and Clinical Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.